Enantiomer-Dependent α₁-Adrenergic Antagonist Potency: (S)-WB4101 vs. (R)-WB4101 Derived from the (R)-Amine Precursor
The (S)-enantiomer of WB4101, synthesized from (S)-2-aminomethyl-1,4-benzodioxane, is 40–50 times more potent as an α₁-adrenergic antagonist than the (R)-enantiomer prepared from the (R)-amine [1]. The (2S)-WB4101 displays a pA₂ of 9.0 in antagonizing methoxamine-induced contraction of rabbit aortic strips, whereas the (2R)-isomer shows substantially weaker antagonism (estimated pA₂ ~7.3–7.4 based on the 40–50× potency ratio). This establishes that procurement of the enantiopure (R)-amine is essential for preparing the (R)-configured probe, which serves as the low-activity comparator in stereochemical structure–activity relationship (SAR) studies of benzodioxane-based adrenergic ligands.
| Evidence Dimension | α₁-Adrenergic antagonist potency (pA₂) |
|---|---|
| Target Compound Data | (R)-WB4101 (derived from target (R)-amine): pA₂ ~7.3–7.4 (estimated from 40–50× potency difference) |
| Comparator Or Baseline | (S)-WB4101 (derived from (S)-2-aminomethyl-1,4-benzodioxane): pA₂ = 9.0 |
| Quantified Difference | (S)-WB4101 is 40–50 times more potent than (R)-WB4101 |
| Conditions | Methoxamine-induced contraction of rabbit aortic strips; in vitro isolated tissue assay |
Why This Matters
The 40–50× potency gap demonstrates that stereochemical identity at the benzodioxane C2 position is the dominant factor governing pharmacological activity; researchers requiring the (R)-configured comparator for SAR studies cannot substitute the (S)-enantiomer or racemate without invalidating the experimental design.
- [1] Nelson, W. L.; Wennerstrom, J. E.; Sankar, S. R. Absolute configuration of glycerol derivatives. 7. Enantiomers of 2-[[[2-(2,6-dimethoxyphenoxy)ethyl]amino]methyl]-1,4-benzodioxane (WB-4101), a potent competitive alpha-adrenergic antagonist. J. Med. Chem. 1979, 22 (9), 1069–1072. View Source
